AA3-DLin

ionizable lipid pKa lipid nanoparticle

AA3-DLin is an ionizable cationic amino lipid featuring a piperazine core and two linoleic acid-derived hydrophobic tails, with a measured pKa of 5.8. The compound self-assembles with helper lipids (typically DOPE, cholesterol, and DMG-PEG) to form lipid nanoparticles (LNPs) capable of encapsulating and delivering mRNA payloads.

Molecular Formula C44H78N2O4
Molecular Weight 699.1 g/mol
Cat. No. B11928604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA3-DLin
Molecular FormulaC44H78N2O4
Molecular Weight699.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
InChIKeyLJCULYBZRITLON-MAZCIEHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AA3-DLin: A Piperazine-Core Ionizable Cationic Lipid for mRNA-LNP Delivery Systems


AA3-DLin is an ionizable cationic amino lipid featuring a piperazine core and two linoleic acid-derived hydrophobic tails, with a measured pKa of 5.8 [1]. The compound self-assembles with helper lipids (typically DOPE, cholesterol, and DMG-PEG) to form lipid nanoparticles (LNPs) capable of encapsulating and delivering mRNA payloads . In BALB/c mouse models, AA3-DLin-containing LNPs encapsulating SARS-CoV-2 spike glycoprotein mRNA successfully induced robust immunogenicity, validating its functional competence as an LNP component . The compound is available from multiple commercial suppliers for research use .

Why AA3-DLin Cannot Be Arbitrarily Substituted with Other Ionizable Lipids in LNP Formulations


Ionizable cationic lipids are not functionally interchangeable components. The apparent pKa of the ionizable lipid is a critical determinant of LNP performance, with values between approximately 6.2 and 6.5 generally considered optimal for hepatic delivery, while lipids with pKa ≤5.4 typically fail to demonstrate meaningful in vivo efficacy [1]. AA3-DLin exhibits a distinct pKa of 5.8, placing it in a specific performance window that differs from benchmark lipids such as DLin-MC3-DMA (pKa 6.44). Furthermore, formulation optimization is lipid-specific: AA3-DLin-containing LNPs require substantially different helper lipid ratios compared to other ionizable lipids—specifically a higher phospholipid-to-ionizable-lipid ratio and lower cholesterol content . Arbitrary substitution without reformulation optimization will result in suboptimal or non-functional LNPs [2]. The sections below quantify exactly where AA3-DLin demonstrates measurable differentiation.

Quantitative Differentiation Evidence for AA3-DLin in mRNA-LNP Delivery Systems


AA3-DLin Exhibits Distinct pKa Profile Differentiated from Benchmark Ionizable Lipid DLin-MC3-DMA

AA3-DLin has a measured pKa of 5.8 [1], which is 0.64 units lower than the widely adopted benchmark ionizable lipid DLin-MC3-DMA (pKa 6.44) . The pKa difference of 0.64 units represents a physiologically meaningful shift in the protonation behavior of LNPs. For reference, the LNP pKa is typically 2-3 units lower than the constituent ionizable lipid's pKa due to proton solvation energy differences [2]. This pKa differential positions AA3-DLin for potentially distinct endosomal escape kinetics and tissue tropism relative to DLin-MC3-DMA-containing formulations.

ionizable lipid pKa lipid nanoparticle

AA3-DLin LNPs Require a Significantly Higher Phospholipid-to-Ionizable-Lipid Ratio Compared to Standard LNP Formulations

Unlike LNPs formulated with other ionizable lipids, AA3-DLin LNPs performed best with a molar ratio of 40:40:25:0.5 (AA3-DLin/DOPE/cholesterol/DMG-PEG) . This corresponds to a 1:1 phospholipid-to-ionizable-lipid ratio, which is substantially higher than the standard LNP formulation ratio typically employed for benchmark lipids such as DLin-MC3-DMA, which commonly use a 50:10:38.5:1.5 ratio (ionizable lipid/DSPC/cholesterol/PEG-lipid)—representing a 0.2:1 phospholipid-to-ionizable-lipid ratio. The optimal AA3-DLin formulation also requires lower cholesterol (25% vs. 38.5%) and lower PEG-lipid (0.5% vs. 1.5%) compared to standard LNP formulations.

LNP formulation lipid ratio phospholipid

AA3-DLin Synthesis via One-Step Enzymatic Catalysis Using Candida antarctica Lipase B

AA3-DLin is synthesized through a one-step chemical-biological enzyme-catalyzed esterification method using Candida antarctica Lipase B (CALB) as the catalyst [1]. The reaction involves esterification of piperazine-1,4-diylbis(ethane-2,1-diyl) with (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) . This enzymatic approach contrasts with the multi-step, solvent-intensive synthetic routes typically required for other ionizable lipids such as DLin-MC3-DMA and SM-102, which rely on conventional organic synthesis methods. The CALB-catalyzed route offers higher atom economy and reduced reliance on hazardous reagents.

enzymatic synthesis green chemistry ionizable lipid

AA3-DLin is Disclosed in PCT Patent WO2023036148A1 for Cationic Lipid-Mediated Nucleic Acid Delivery

AA3-DLin (also referred to as Piperazine-bis(ethyl octadeca-9,12-dienoate)) is explicitly disclosed in PCT patent application WO2023036148A1, titled '一类阳离子脂质化合物及其应用' (A Class of Cationic Lipid Compounds and Applications Thereof) [1]. The patent describes AA3-DLin as a cationic lipid compound for use in lipid nanoparticle preparation and nucleic acid delivery . This IP disclosure provides a documented provenance trail that is not available for many commercially available ionizable lipids, which may lack clear patent lineage or may be encumbered by restrictive IP claims held by third parties.

patent intellectual property cationic lipid

Recommended Research and Procurement Scenarios for AA3-DLin Based on Quantitative Evidence


LNP Formulation Development Requiring Distinct pKa Tuning (pKa 5.8 Range)

Researchers seeking an ionizable lipid with a pKa in the 5.8 range—distinct from the 6.4-6.5 range of DLin-MC3-DMA and SM-102—may select AA3-DLin to explore alternative endosomal escape kinetics or altered tissue tropism profiles. The 0.64-unit pKa differential relative to DLin-MC3-DMA [1] provides a tool for investigating how subtle pKa shifts affect LNP performance across different administration routes (e.g., intramuscular vs. intravenous). This scenario is appropriate for formulation scientists conducting comparative LNP screening studies where pKa is a controlled variable.

High-Phospholipid LNP Formulation Optimization Studies

Given that AA3-DLin-containing LNPs perform optimally with a 1:1 phospholipid-to-ionizable-lipid ratio and reduced cholesterol content (25% vs. ~38.5%) , researchers specifically investigating the effects of high phospholipid content on LNP stability, mRNA encapsulation efficiency, or in vivo protein expression may find AA3-DLin to be a suitable candidate lipid. The divergent optimal formulation ratio relative to standard LNPs makes AA3-DLin particularly valuable for mechanistic studies examining how helper lipid stoichiometry modulates LNP physicochemical properties and biological performance.

Green Chemistry and Scalable mRNA-LNP Manufacturing Process Development

Organizations prioritizing sustainable and scalable manufacturing processes may select AA3-DLin due to its one-step enzymatic synthesis route using Candida antarctica Lipase B [2]. The reduced step count, milder reaction conditions, and lower organic solvent requirements relative to multi-step conventional syntheses offer potential advantages for process development, cost-of-goods reduction, and environmental compliance. This scenario is particularly relevant for process chemistry teams evaluating ionizable lipid candidates for preclinical or early clinical manufacturing scale-up.

IP-Transparent LNP Development for Academic and Translational Research

For academic laboratories, biotech startups, and translational research groups requiring clear IP provenance and documented freedom-to-operate considerations, AA3-DLin's explicit disclosure in WO2023036148A1 [3] provides a verifiable patent trail. This transparency facilitates due diligence and reduces IP-related uncertainty compared to ionizable lipids with opaque or encumbered patent status. Procurement in this context supports research programs with potential downstream commercialization pathways where IP clarity is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA3-DLin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.